

4-Heptyloxyphenol: A Versatile Building Block in Research

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptyloxyphenol is an organic compound that has garnered significant interest in various fields of scientific research. Its unique molecular structure, featuring a phenol group and a seven-carbon alkyl chain ether linkage, makes it a valuable precursor and active agent in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the primary research applications of **4-Heptyloxyphenol**, with a focus on its role in the development of liquid crystals and its diverse biological activities. Detailed experimental methodologies, quantitative data summaries, and pathway visualizations are presented to facilitate its use in a research setting.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Heptyloxyphenol** is provided in the table below.



| Property | Value | Reference |
|-------------------|----------------------|-----------|
| Molecular Formula | C13H20O2 | [1][2] |
| Molecular Weight | 208.3 g/mol | [1] |
| Melting Point | 60-63 °C | [3][4] |
| Boiling Point | 325.3 °C (estimated) | [1][4] |
| CAS Number | 13037-86-0 | [3][5] |

Synthesis of 4-Heptyloxyphenol

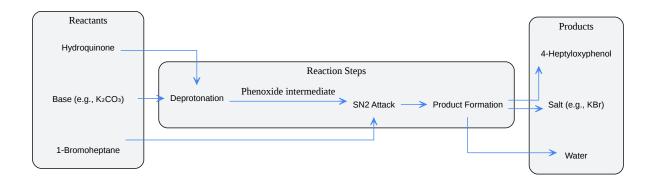
4-Heptyloxyphenol is commonly synthesized via the Williamson ether synthesis. This method involves the reaction of hydroquinone with a 1-haloheptane (e.g., 1-bromoheptane) in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone in a suitable solvent such as ethanol or acetone.
- Deprotonation: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), to the solution to deprotonate one of the hydroxyl groups of the hydroquinone, forming a phenoxide ion.
- Nucleophilic Attack: Add 1-bromoheptane to the reaction mixture. The phenoxide ion will act as a nucleophile, attacking the electrophilic carbon of the 1-bromoheptane in an S_n2 reaction.
- Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts.
- Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like diethyl ether and wash with water and brine.



Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product can be further purified by column
chromatography or recrystallization to yield pure 4-Heptyloxyphenol.



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Figure 1: Williamson Ether Synthesis Workflow for 4-Heptyloxyphenol.

Applications in Liquid Crystal Research

4-Heptyloxyphenol serves as a fundamental building block, or synthon, in the synthesis of more complex calamitic (rod-shaped) liquid crystals.[6][7] The presence of the flexible heptyloxy chain and the rigid phenyl ring contributes to the formation of mesophases, which are states of matter intermediate between conventional liquids and solid crystals.[8][9] These materials are crucial for applications in display technologies and optoelectronic devices.[6]

Derivatives of **4-Heptyloxyphenol** are often key components in nematic liquid crystal mixtures used in supertwist liquid crystal displays (STN-LCDs).[10] While specific formulations are often proprietary, the general principle involves mixing several liquid crystalline compounds to achieve desired properties such as a broad nematic temperature range, low viscosity, and optimal refractive index anisotropy.[11][12]



| Property of Liquid Crystal Mixtures Containing 4-Alkoxyphenol Derivatives | Typical Range | |
|--|--|--|
| Nematic Phase Temperature Range | Wide (e.g., -20 to 80 °C) | |
| Viscosity | Low (for fast switching times) | |
| Refractive Index Anisotropy (Δn) | Optimized for display mode (e.g., 0.1-0.2) | |

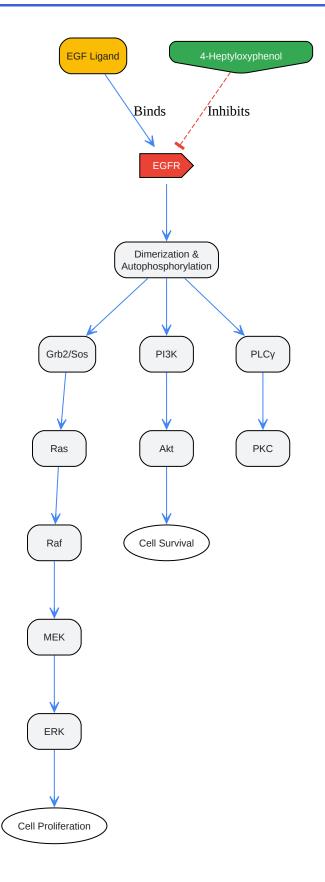
Biological and Pharmacological Research

4-Heptyloxyphenol has demonstrated a range of biological activities, making it a molecule of interest for drug discovery and development professionals.

Anticancer Activity via EGFR Inhibition

Research has indicated that **4-Heptyloxyphenol** can inhibit the growth of various cancer cells. [1] This activity is attributed to its ability to bind to protein tyrosine kinases and inhibit the epidermal growth factor receptor (EGFR) signaling pathway.[1] The binding is reversible and does not cause permanent damage to the kinase.[1] Inhibition of EGFR signaling disrupts downstream pathways that control cell proliferation and survival, potentially leading to a decrease in tumor size.[1][13][14][15]





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Figure 2: Simplified EGFR Signaling Pathway and the inhibitory action of 4-Heptyloxyphenol.



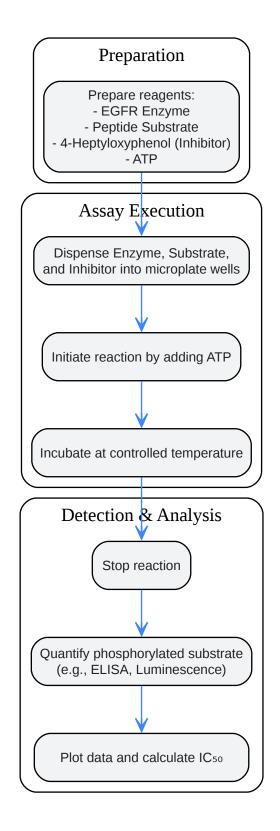




A common method to assess EGFR inhibition is a kinase assay, which measures the phosphorylation of a substrate peptide.

- Plate Preparation: Add the EGFR enzyme, a specific peptide substrate, and varying concentrations of the inhibitor (**4-Heptyloxyphenol**) to the wells of a microtiter plate.
- Reaction Initiation: Start the kinase reaction by adding ATP.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiolabeling with ³²P-ATP and autoradiography, or more commonly, using phosphospecific antibodies in an ELISA format or luminescencebased assays like ADP-Glo™.[7][13][16][17][18]
- Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.





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Figure 3: General Experimental Workflow for an EGFR Kinase Inhibition Assay.



Modulation of Steroid Hormone Synthesis

4-Heptyloxyphenol has been identified as a selective inverse agonist at the orphan nuclear receptor Steroidogenic Factor-1 (SF-1).[3] SF-1 is a key regulator of adrenal and gonadal development and steroidogenesis. As an inverse agonist, **4-Heptyloxyphenol** reduces the constitutive activity of SF-1, thereby inhibiting the expression of SF-1 target genes involved in steroid hormone synthesis.[3] It displays no significant activity at other receptors like estrogen, LRH-1, ROR, ERR, or Nurr receptors, highlighting its selectivity.[3] Additionally, it has been shown to inhibit progesterone receptors.[1]

| Target Receptor | Activity of 4- Heptyloxyphenol | IC50 | Reference |
|-----------------------------------|-----------------------------------|---------------|-----------|
| Steroidogenic Factor- 1 (SF-1) | Selective Inverse Agonist | 50-100 nM | [3] |
| Progesterone Receptor | Inhibitor | Not specified | [1] |

The Receptor Selection and Amplification Technology (R-SAT®) is a functional cell-based assay used to identify inverse agonists of constitutively active receptors like SF-1.[2][3]

- Cell Culture: Utilize a cell line (e.g., NIH 3T3 cells) that has been engineered to express SF-1. These cells are dependent on the constitutive activity of SF-1 for their proliferation.
- Compound Treatment: Treat the cells with various concentrations of **4-Heptyloxyphenol**.
- Incubation: Incubate the cells for a period that allows for effects on cell proliferation to become apparent.
- Proliferation Measurement: Quantify cell proliferation using a standard method, such as a colorimetric assay (e.g., MTT or AlamarBlue) or by measuring DNA synthesis (e.g., BrdU incorporation).
- Data Analysis: A decrease in cell proliferation in the presence of 4-Heptyloxyphenol, compared to a vehicle control, indicates inverse agonist activity. The data is used to generate a dose-response curve and calculate the IC₅₀ value.



Antibacterial Activity

4-Heptyloxyphenol has demonstrated antibacterial properties against several bacterial strains. [19]

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|--------------------------|--|-----------|
| Porphyromonas gingivalis | 0.10 mM | [19] |
| Streptococcus artemidis | 0.21 mM | [19] |
| Streptococcus sobrinus | 0.14 mM | [19] |

The minimum inhibitory concentration (MIC) is determined using a broth microdilution assay.[6] [10][11][14][20]

- Preparation of Inoculum: Prepare a standardized suspension of the test bacterium in a suitable growth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
- Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of 4-Heptyloxyphenol in the growth medium.
- Inoculation: Add the bacterial inoculum to each well containing the diluted compound.
 Include a positive control (bacteria with no compound) and a negative control (medium only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of 4-Heptyloxyphenol that completely inhibits visible growth of the bacterium.

Conclusion

4-Heptyloxyphenol is a compound with significant utility in both materials science and biological research. Its role as a building block for liquid crystals is well-established, contributing to the development of advanced display technologies. Furthermore, its diverse biological activities, including anticancer, hormonal modulation, and antibacterial effects,



present exciting opportunities for the development of new therapeutic agents. The experimental protocols and data presented in this guide offer a solid foundation for researchers looking to explore the potential of **4-Heptyloxyphenol** in their respective fields. Further research into its mechanisms of action and the development of its derivatives could unlock even more applications in the future.

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